molecular formula C19H39NO2 B098595 Palmitic monoisopropanolamide CAS No. 18738-25-5

Palmitic monoisopropanolamide

Cat. No. B098595
CAS RN: 18738-25-5
M. Wt: 313.5 g/mol
InChI Key: VQNMGLLFMPXVFN-UHFFFAOYSA-N
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Description

Palmitic monoisopropanolamide (PMIPA) is a derivative of palmitic acid, a saturated fatty acid commonly found in animal and vegetable fats. PMIPA is a surfactant and emulsifying agent used in various applications, including cosmetics, food, and pharmaceuticals. In recent years, PMIPA has gained attention in scientific research for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Palmitic monoisopropanolamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. In cancer cells, Palmitic monoisopropanolamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In neuroprotection, Palmitic monoisopropanolamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses. In wound healing, Palmitic monoisopropanolamide has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell migration and proliferation.

Biochemical And Physiological Effects

Palmitic monoisopropanolamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, Palmitic monoisopropanolamide has been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. In neuroprotection, Palmitic monoisopropanolamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.

Advantages And Limitations For Lab Experiments

Palmitic monoisopropanolamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high melting point and low water solubility may make it difficult to work with in certain applications. Additionally, the mechanism of action of Palmitic monoisopropanolamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for Palmitic monoisopropanolamide research, including further exploration of its therapeutic potential in cancer treatment, neuroprotection, and wound healing. Additionally, more research is needed to fully understand the mechanism of action of Palmitic monoisopropanolamide and its effects on various signaling pathways. Furthermore, the development of new synthesis methods and formulations may improve the efficacy and applicability of Palmitic monoisopropanolamide in various fields.

Synthesis Methods

Palmitic monoisopropanolamide can be synthesized through the reaction of palmitic acid with isopropanolamine. The reaction is typically carried out at high temperatures and pressures, with the addition of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder with a melting point of around 140°C.

Scientific Research Applications

Palmitic monoisopropanolamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and wound healing. In cancer research, Palmitic monoisopropanolamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In neuroprotection, Palmitic monoisopropanolamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.

properties

CAS RN

18738-25-5

Product Name

Palmitic monoisopropanolamide

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-(2-hydroxypropyl)hexadecanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI Key

VQNMGLLFMPXVFN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C)O

Origin of Product

United States

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